1-(Perfluorodecyl)octane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWFBGRTHMNLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)10(CH2)8H, C18H17F21 | |

| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895310 | |

| Record name | 1-(Perfluorodecyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93454-70-7 | |

| Record name | 1-(Perfluorodecyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Perfluorodecyl)octane: Properties, Structure, and Applications in Pharmaceutical Sciences

Introduction: The Emergence of Semi-Fluorinated Alkanes in Advanced Drug Delivery

In the landscape of pharmaceutical sciences, the quest for novel excipients that can enhance drug solubility, improve stability, and facilitate targeted delivery remains a paramount objective. Among the innovative materials being explored, semi-fluorinated alkanes (SFAs) have garnered significant attention for their unique physicochemical properties and biocompatibility.[1][2] These linear alkanes, composed of a perfluorinated segment and a hydrocarbon segment, exhibit a fascinating combination of hydrophobicity and lipophobicity, rendering them immiscible with both aqueous and organic phases, yet capable of dissolving a range of lipophilic drug molecules.[1][3][4] This guide provides a comprehensive technical overview of a specific SFA, 1-(Perfluorodecyl)octane, a molecule poised for significant contributions in advanced drug formulation and delivery.

Chemical Structure and Nomenclature

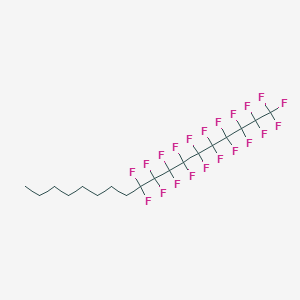

1-(Perfluorodecyl)octane is a diblock linear alkane consisting of a ten-carbon perfluorinated chain covalently linked to an eight-carbon hydrocarbon chain.

Systematic IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluoroeicosane

Molecular Formula: C₁₈H₁₇F₂₁

Chemical Structure:

Caption: 2D structure of 1-(Perfluorodecyl)octane.

Physicochemical Properties

| Property | Predicted Value for 1-(Perfluorodecyl)octane | Data for 1-(Perfluorooctyl)octane[5] |

| Molecular Weight | ~682.2 g/mol | 532.28 g/mol |

| Appearance | Clear, colorless liquid | - |

| Density | > 1 g/mL | - |

| Boiling Point | Higher than 1-(Perfluorooctyl)octane | - |

| Solubility | Insoluble in water and common organic solvents; soluble in fluorous solvents | - |

| XLogP3-AA | > 10 | 10 |

The high density is a characteristic feature of fluorinated compounds, and the extended perfluorodecyl chain in 1-(Perfluorodecyl)octane will contribute to a higher boiling point compared to its shorter-chain analogs due to increased van der Waals forces. The pronounced amphiphobic nature, being both hydrophobic and lipophobic, is a key determinant of its utility in multiphase systems.

Synthesis of 1-(Perfluorodecyl)octane: A Methodological Approach

The synthesis of semi-fluorinated alkanes like 1-(Perfluorodecyl)octane can be achieved through several established synthetic routes. A common and effective method involves the radical addition of a perfluoroalkyl iodide to an alkene, followed by a reduction step to remove the iodine atom.

Experimental Protocol: Two-Step Synthesis

Step 1: Radical Addition of 1-Iodoperfluorodecane to 1-Octene

-

Reaction Setup: To a stirred solution of 1-octene (1.0 equivalent) in a suitable solvent (e.g., anhydrous toluene), add 1-iodoperfluorodecane (1.1 equivalents).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the iodinated intermediate, 1-iodo-2-(perfluorodecyl)octane.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a fluorous solvent or a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reductive Deiodination

-

Reaction Setup: Dissolve the purified 1-iodo-2-(perfluorodecyl)octane (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Reducing Agent: Add a reducing agent, for instance, sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by GC-MS for the disappearance of the iodinated intermediate and the appearance of the final product, 1-(Perfluorodecyl)octane.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with a fluorous solvent (e.g., perfluorohexane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Caption: Synthetic workflow for 1-(Perfluorodecyl)octane.

Applications in Drug Development and Beyond

The unique properties of semi-fluorinated alkanes, including 1-(Perfluorodecyl)octane, make them highly attractive for a variety of applications in the pharmaceutical and biomedical fields.

Ophthalmic Drug Delivery

SFAs have been successfully utilized as carriers for lipophilic drugs in ophthalmic formulations.[1][3][4][6] Their low surface tension allows for excellent spreading over the ocular surface, and their inert nature ensures good tolerability.[6] For instance, perfluorohexyloctane is a key component in commercially available eye drops for the treatment of dry eye disease.[7] 1-(Perfluorodecyl)octane, with its longer perfluorinated chain, could offer altered solubility and residence time profiles for ophthalmic drugs.

Emulsion and Nanoemulsion Formulations

The immiscibility of SFAs with both aqueous and organic phases allows for the formation of stable emulsions and nanoemulsions.[1][8] These formulations can encapsulate drug molecules, protecting them from degradation and enabling controlled release. The fluorinated phase can serve as a reservoir for lipophilic drugs, which can then partition into the target tissue.

Respiratory Drug Delivery

The high gas solubility of perfluorocarbons is a well-known property.[1] SFAs share this characteristic, making them potential candidates for liquid ventilation and as carriers for pulmonary drug delivery. They can dissolve oxygen and other gases, and their low surface tension facilitates their spreading within the lungs.

Fluorous Phase Separation in Synthesis and Purification

The principle of "fluorous chemistry" leverages the unique solubility of highly fluorinated compounds in fluorous solvents.[9] By attaching a fluorous tag, such as a perfluorodecyl group, to a catalyst or a reactant, it can be selectively separated from the reaction mixture by extraction with a fluorous solvent. This technique offers a green and efficient method for catalyst recycling and product purification.

Conclusion and Future Perspectives

1-(Perfluorodecyl)octane represents a promising member of the semi-fluorinated alkane family with significant potential in drug development and other advanced applications. Its unique combination of properties, including high density, chemical inertness, and distinct solubility characteristics, positions it as a valuable tool for formulation scientists and medicinal chemists. Further research into the specific physicochemical properties and biological interactions of 1-(Perfluorodecyl)octane is warranted to fully unlock its potential in creating novel and effective therapeutic systems.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12756847, 1-Perfluorooctyl octane. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9387, Perfluorooctane. [Link].

-

Flogel, M., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceuticals, 16(4), 585. [Link].

-

Sun, S., et al. (2016). Are fluorine-rich pharmaceuticals lost by partition into fluorous phases? Journal of Chromatography A, 1467, 23-29. [Link].

-

Technical Disclosure Commons. (2023). processes for preparation of 1-perfluorohexyl octane. [Link].

-

Colombo, P., et al. (2018). noncovalent fluorous interactions: new approaches for drug discovery. [Link].

-

Xiao, J., et al. (2004). Novel and efficient synthesis of perfluoroalkylated arylphosphines. Tetrahedron Letters, 45(47), 8655-8658. [Link].

-

Flogel, M., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. ResearchGate. [Link].

-

Wikipedia. Fluorous chemistry. [Link].

-

Sun, S., et al. (2016). Are fluorine-rich pharmaceuticals lost by partition into fluorous phases?. PubMed. [Link].

-

Eick, S., et al. (2014). Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. Investigative Ophthalmology & Visual Science, 55(13), 460-460. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782212, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorotetracosane. [Link].

-

Wang, Y., et al. (2021). One-pot hydrodeoxygenation of bioderived furans into octane at low temperatures via an octanediol route. Green Chemistry, 23(14), 5174-5185. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61168, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link].

-

Eick, S., et al. (2014). Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. PubMed. [Link].

-

Wikipedia. Perfluorooctane. [Link].

-

Wikipedia. Fluorophore. [Link].

-

Dutescu, R. M., et al. (2014). Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. ResearchGate. [Link].

- Google Patents. (1990). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)

-

U.S. Environmental Protection Agency. (n.d.). Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- - Substance Details. [Link].

Sources

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Perfluorooctyl octane | C16H17F17 | CID 12756847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tdcommons.org [tdcommons.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Fluorous chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Perfluorodecyl)octane and the Broader Class of Perfluoroalkyl Alkanes

This guide provides a comprehensive technical overview of 1-(Perfluorodecyl)octane, a member of the perfluoroalkyl alkane (PFAA) family. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis, properties, and applications of this and related compounds.

A Note on 1-(Perfluorodecyl)octane: Addressing the Data Gap

A thorough review of the scientific literature and chemical databases indicates that 1-(Perfluorodecyl)octane is not a well-documented compound. While a theoretical entry exists in the PubChem database, it lacks a registered CAS number and experimental data. This guide will therefore address the properties and protocols associated with the broader class of long-chain PFAAs, using 1-(Perfluorodecyl)octane as a specific, albeit theoretical, example. This approach ensures scientific integrity while providing a valuable, practical resource for researchers working with similar fluorinated molecules.

Molecular Identity and Physicochemical Properties

1-(Perfluorodecyl)octane is a semi-fluorinated alkane, characterized by a saturated octane chain linked to a perfluorinated decyl chain. This structure imparts unique properties, including chemical inertness and low surface tension.

Table 1: Calculated and Predicted Properties of 1-(Perfluorodecyl)octane

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇F₂₁ | PubChem |

| Molecular Weight | 632.10 g/mol | PubChem |

| XlogP (Predicted) | 11.3 | PubChem |

The defining characteristic of PFAAs is their amphiphobic nature, meaning they repel both water and oils. This is a direct consequence of the distinct properties of the perfluoroalkyl and alkyl segments. The high electronegativity of the fluorine atoms creates a stable, low-energy surface, rendering the perfluorinated chain both hydrophobic and lipophobic.

Table 2: Comparative Physicochemical Properties of Representative Perfluoroalkyl Alkanes

| Property | Perfluorohexyloctane (C₁₄H₁₇F₁₃) | 1-Perfluorooctyl octane (C₁₆H₁₇F₁₇) | Perfluorooctane (C₈F₁₈) |

| CAS Number | 133331-77-8 | 6145-05-7 | 307-34-6 |

| Molecular Weight | 432.26 g/mol | 532.28 g/mol | 438.06 g/mol |

| Boiling Point | 161-162 °C | Not available | 103-104 °C |

| Density | 1.35 g/mL at 17 °C | Not available | 1.766 g/mL at 25 °C |

| Refractive Index | 1.33 at 25 °C | Not available | 1.3 at 20 °C |

| Viscosity | 6.68 mPa·s at 22 °C | Not available | 1.8 cP at 25 °C |

Synthesis of Perfluoroalkyl Alkanes: A Representative Protocol

The synthesis of PFAAs like 1-(Perfluorodecyl)octane typically involves the addition of a perfluoroalkyl iodide to an alkene. This method allows for the creation of a stable carbon-carbon bond between the fluorinated and hydrogenated segments.

Conceptual Workflow for PFAA Synthesis

Caption: General workflow for the synthesis of a perfluoroalkyl alkane.

Experimental Protocol: Synthesis of a Long-Chain Perfluoroalkyl Alkane

This protocol is a representative example for the synthesis of a PFAA and should be adapted and optimized for specific reactants.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 1-octene (1.0 eq) and a suitable solvent such as acetonitrile.

-

Inerting: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reactant Addition: Add the perfluoroalkyl iodide (e.g., 1-iodoperfluorodecane, 1.1 eq) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.1 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., hexane) and wash with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Final Purification: Purify the product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to yield the pure perfluoroalkyl alkane.

Analytical Characterization: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of PFAAs, even at trace levels.

Workflow for UPLC-MS/MS Analysis of PFAAs

Caption: Workflow for the analysis of PFAAs using UPLC-MS/MS.

Experimental Protocol: UPLC-MS/MS Analysis

This protocol provides a general framework for the analysis of long-chain PFAAs in an environmental or biological matrix.

-

Sample Preparation:

-

To a 1 mL sample (e.g., plasma), add an internal standard solution containing isotopically labeled PFAAs.

-

Perform a solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to isolate the analytes and remove matrix interferences.

-

Wash the cartridge with a series of solvents to remove impurities.

-

Elute the PFAAs with a basic methanolic solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 2 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 90% A to 10% A over several minutes.

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for each PFAA.

-

Applications in Research and Development

The unique properties of PFAAs make them valuable in a range of specialized applications:

-

High-Performance Fluids: Their chemical inertness and thermal stability make them suitable for use as heat transfer fluids and lubricants in harsh environments.

-

Medical Devices and Pharmaceuticals: The biocompatibility and inertness of certain PFAAs, such as perfluorohexyloctane, have led to their use in ophthalmic solutions for treating dry eye disease.[1][2] They form a protective layer on the tear film, preventing evaporation.

-

Semiconductor Manufacturing: High-purity grades of related perfluorinated compounds are used for handling aggressive chemicals in the semiconductor industry.

-

Fluorine Chemistry: PFAAs serve as building blocks in the synthesis of more complex fluorinated molecules for applications in materials science and drug discovery. The incorporation of a perfluoroalkyl chain can enhance the metabolic stability and lipophilicity of a drug candidate.

Safety and Handling of Perfluorinated Compounds

Perfluorinated compounds, as a class, are characterized by their high persistence in the environment. It is imperative to handle these chemicals with appropriate safety measures to minimize exposure and environmental release.

Table 3: Safety and Handling Guidelines for PFAAs

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of any vapors, although PFAAs are generally of low volatility. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. |

Given their persistence, researchers have a responsibility to minimize the use and release of these compounds.

Conclusion

While 1-(Perfluorodecyl)octane remains a compound of theoretical interest with limited empirical data, the broader class of perfluoroalkyl alkanes represents a significant area of chemical science. Their unique combination of properties, stemming from their semi-fluorinated structure, has led to critical applications in medicine and industry. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work with these materials effectively and safely. Further research into the specific properties and potential applications of long-chain PFAAs like 1-(Perfluorodecyl)octane will undoubtedly continue to be an area of active investigation.

References

-

PubChem. 1-(perfluorodecyl)octane. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Perfluorooctyl octane. National Center for Biotechnology Information. [Link]

-

PubChem. Perfluorooctane. National Center for Biotechnology Information. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2010). Intermolecular Addition of Perfluoroalkyl Radicals onto Alkenes in Water. The Journal of Organic Chemistry, 75(18), 6141–6148. [Link]

-

PubChem. Perfluorohexyloctane. National Center for Biotechnology Information. [Link]

-

Dong, Y., et al. (2023). Trace Analysis Method Based on UPLC–MS/MS for the Determination of (C2–C18) Per-and Polyfluoroalkyl Substances and Its Application to Tap Water and Bottled Water. Analytical Chemistry, 95(2), 695–702. [Link]

Sources

Introduction: The Unique World of Semifluorinated Alkanes

An In-depth Technical Guide to the Physical Properties of 1-(Perfluorodecyl)octane

1-(Perfluorodecyl)octane is a semifluorinated alkane (SFA), a unique class of linear block copolymers composed of a perfluorinated alkyl segment and a hydrocarbon alkyl segment. This molecular architecture, featuring a highly lipophobic and hydrophobic fluorous "pony-tail" attached to a lipophilic hydrocarbon chain, imparts distinct physicochemical properties not found in their parent alkanes or perfluoroalkanes. These properties, including high density, low surface tension, and tailored immiscibility, make compounds like 1-(Perfluorodecyl)octane highly valuable for specialized applications in drug delivery, ophthalmology, specialty lubrication, and the creation of self-assembled monolayers.

This guide provides a comprehensive overview of the core physical properties of 1-(Perfluorodecyl)octane, offering researchers and development professionals a foundational understanding grounded in experimental data and established methodologies. We will delve into its molecular identity, thermal characteristics, and other key physical parameters, providing not just the data but also the causality behind the experimental techniques used for their determination.

Molecular and Chemical Identity

The foundational step in understanding any compound is to establish its precise chemical identity. 1-(Perfluorodecyl)octane is defined by its specific molecular structure and associated identifiers.

| Property | Value | Source |

| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane | [1] |

| Common Name | 1-(Perfluorodecyl)octane | [2] |

| CAS Number | 93454-70-7 | [2] |

| Molecular Formula | C₁₈H₁₇F₂₁ | [1] |

| Molecular Weight | 632.0995 Da (Monoisotopic Mass) | [1] |

| Chemical Structure | F₃C-(CF₂)₉-(CH₂)₇-CH₃ |

Thermal Properties: Melting and Boiling Points

The thermal behavior of 1-(Perfluorodecyl)octane dictates its physical state under various conditions, which is a critical parameter for its storage, handling, and application.

Quantitative Thermal Data

The following table summarizes the experimentally determined thermal properties for 1-(Perfluorodecyl)octane.

| Thermal Property | Value | Conditions | Source(s) |

| Melting Point | 51 - 56 °C | Not Specified | [2] |

| Boiling Point | 115 - 120 °C | at 2 mmHg | [2] |

| Flash Point | > 100 °C | Not Specified | [2] |

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly accurate and provides not only the melting point but also information on purity and the presence of polymorphs. For a waxy solid like 1-(Perfluorodecyl)octane, DSC offers superior precision compared to traditional melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 1-(Perfluorodecyl)octane into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation. An identical, empty sealed pan is used as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature well below the expected melting point, for instance, 25 °C.

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting transition, for example, 80 °C.

-

Isothermal Hold: Hold the temperature at 80 °C for 1-2 minutes to ensure complete melting.

-

Cooling Ramp: Cool the sample back down to the initial temperature (25 °C) at a controlled rate (e.g., 10 °C/min). This step can reveal crystallization behavior.

-

Second Heating Ramp: Perform a second heating scan under the same conditions as the first. This scan is often used for analysis as it provides data on a sample with a consistent thermal history.

-

-

Data Analysis:

-

The melting transition will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of this peak is typically reported as the melting point. The peak temperature represents the point of maximum heat absorption. The broad range reported (51-56 °C) may indicate the presence of impurities or kinetic effects.

-

Macroscopic Physical Properties

Properties such as density, viscosity, and surface tension are critical for understanding the bulk behavior of a substance in liquid form, which is essential for formulation and fluid dynamics applications.

Note: Direct, experimentally verified data for the density, viscosity, and surface tension of 1-(Perfluorodecyl)octane were not available in the initial search results. However, based on the known properties of semifluorinated alkanes, we can provide expert insights and a standard protocol for their determination. These compounds typically exhibit significantly higher densities than their hydrocarbon analogs due to the high atomic mass of fluorine. Concurrently, they demonstrate low surface tension, a hallmark of fluorinated materials.[3][4]

Experimental Protocol: Density Measurement using a Vibrating Tube Densimeter

Expertise & Rationale: The vibrating tube densimeter is a highly accurate method for determining the density of liquids. It operates based on the principle that the resonant frequency of a U-shaped tube changes with the mass of the liquid it contains. This technique requires only a small sample volume, offers excellent temperature control, and provides high precision, making it ideal for characterizing valuable research compounds.[5]

Step-by-Step Methodology:

-

Calibration:

-

Calibrate the instrument using two standards of known density that bracket the expected density of the sample. Typically, dry air and ultrapure water are used.

-

The calibration is performed across the intended temperature range of the experiment.

-

-

Sample Preparation:

-

Ensure the 1-(Perfluorodecyl)octane sample is fully melted and thermally equilibrated to a temperature above its melting range (e.g., 60 °C).

-

The sample must be free of any air bubbles, as these will significantly affect the measured resonant frequency. Degassing the sample via sonication may be necessary.

-

-

Measurement:

-

Inject the liquid sample into the thermostatted U-tube of the densimeter using a syringe.

-

Allow the temperature of the sample within the cell to stabilize. High-quality instruments offer stability to ±0.01 °C.

-

The instrument excites the tube, measures the resonant frequency, and automatically calculates the density based on the prior calibration.

-

Measurements can be repeated at various temperatures to determine the coefficient of thermal expansion.

-

-

Cleaning:

-

Thoroughly clean the U-tube after measurement using appropriate solvents (e.g., a fluorinated solvent followed by acetone) and dry completely with a stream of air or nitrogen.

-

Synthesis and Purification Overview

High-purity 1-(Perfluorodecyl)octane is essential for reliable research. The most common synthetic route for this class of molecule is a free-radical addition reaction.

Synthetic Pathway: Radical Addition

The synthesis involves the addition of a perfluoroalkyl iodide to an alkene, initiated by a radical initiator like azobisisobutyronitrile (AIBN).[3] The subsequent intermediate is then reduced to replace the iodine with a hydrogen atom.

Caption: General workflow for the synthesis and purification of 1-(Perfluorodecyl)octane.

Purification Protocol: Fluorous Solid-Phase Extraction (F-SPE)

Expertise & Rationale: Purifying semifluorinated alkanes from non-fluorinated starting materials and byproducts can be challenging with standard silica gel chromatography due to their non-polar nature. Fluorous Solid-Phase Extraction (F-SPE) is a highly efficient alternative that leverages the unique property of fluorous compounds to selectively retain on a fluorinated stationary phase.[3]

Step-by-Step Methodology:

-

Column Preparation:

-

Select a solid-phase extraction cartridge packed with a fluorous stationary phase (e.g., silica gel modified with perfluoroalkyl groups).

-

Condition the cartridge by sequentially washing with a fluorinated solvent (e.g., perfluorohexane), followed by a water-miscible organic solvent (e.g., methanol), and finally the initial mobile phase.

-

-

Sample Loading (Load Step):

-

Dissolve the crude reaction mixture in a minimal amount of a non-fluorinated organic solvent in which all components are soluble.

-

Load this solution onto the conditioned F-SPE cartridge. The fluorous product, 1-(Perfluorodecyl)octane, will be strongly retained by the fluorous stationary phase.

-

-

Washing (Wash Step):

-

Wash the cartridge with a non-fluorinated, polar solvent (e.g., 80:20 methanol/water). This step elutes the non-fluorinated organic impurities (e.g., excess 1-octene, AIBN residue) while the desired fluorous compound remains bound to the column.

-

-

Elution (Elute Step):

-

Elute the purified 1-(Perfluorodecyl)octane from the cartridge using a fluorinated solvent (e.g., perfluorohexane or a suitable hydrofluoroether). The high affinity of the fluorous solvent for the analyte displaces it from the stationary phase.

-

-

Solvent Removal:

-

Collect the eluate and remove the volatile fluorinated solvent under reduced pressure to yield the high-purity 1-(Perfluorodecyl)octane.

-

Caption: The three-stage process of Fluorous Solid-Phase Extraction (F-SPE).

Conclusion

1-(Perfluorodecyl)octane is a material defined by its dual-nature molecular structure. Its thermal properties indicate it is a solid at room temperature with a relatively low melting point. While specific data on its bulk liquid properties like density and viscosity are not widely published, established principles of fluorinated compounds suggest a high-density, low-surface-tension liquid phase. The established methodologies for synthesis via radical addition and purification via fluorous SPE provide a reliable pathway to obtaining high-purity material for advanced research. This guide serves as a foundational resource for scientists and engineers looking to exploit the unique properties of this semifluorinated alkane in their applications.

References

-

CAS# 678-39-7 | 2-(Perfluorooctyl)ethyl alcohol | FC04-08 - Fluoryx Labs.

-

CAS# 93454-70-7 | 1-(Perfluorodecyl)octane | FC16-T10octane - Fluoryx Labs.

-

Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane - Benchchem.

-

1-(perfluorodecyl)octane (C18H17F21) - PubChemLite.

-

Perfluoro-n-octane - F2 Chemicals Ltd.

-

Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants. - SciSpace.

-

Thermodynamic properties of perfluoro-n-octane | Request PDF - ResearchGate.

-

1-(Perfluorodecyl)octane | Catalog No: FC16-T10octane | CAS No: 93454-70-7 - African Rock Art.

Sources

The Solubility of 1-(Perfluorodecyl)octane in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Perfluorodecyl)octane, a fluorous-tagged alkane with significant applications in chemical synthesis, drug delivery, and materials science. By leveraging both theoretical principles and established experimental methodologies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the physicochemical forces governing the solubility of this unique molecule. A central feature of this guide is the application of Hansen Solubility Parameters (HSP) to predict and rationalize the solubility of 1-(Perfluorodecyl)octane across a diverse range of organic solvents. This guide also presents a standardized experimental workflow for solubility determination and discusses the broader implications of its solubility profile in practical applications.

Introduction: The Unique Nature of 1-(Perfluorodecyl)octane

1-(Perfluorodecyl)octane (C₁₈H₁₇F₂₁) is a diblock molecule composed of a fully fluorinated decyl chain (the "fluorous" segment) and a saturated hydrocarbon octane chain (the "organic" segment). This amphiphilic nature, but with respect to "fluorous" and "organic" phases rather than hydrophilic and lipophilic, imparts unique physical and chemical properties. The highly fluorinated segment is both hydrophobic and lipophobic, leading to low miscibility with both water and many common organic solvents. This behavior is a cornerstone of "fluorous chemistry," which utilizes the strong affinity of fluorous-tagged molecules for fluorous phases to simplify purification processes in organic synthesis.[1][2]

The judicious incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity, making fluorinated compounds like 1-(Perfluorodecyl)octane of great interest in drug design and development.[3][4][5] Understanding the solubility of this molecule is therefore critical for its effective application in these fields.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

To systematically predict the solubility of 1-(Perfluorodecyl)octane, we employ the Hansen Solubility Parameter (HSP) model. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The central tenet of this model is that "like dissolves like"; substances with similar HSP values are more likely to be miscible.

The distance (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

Estimated Hansen Solubility Parameters for 1-(Perfluorodecyl)octane

The estimated HSP values for 1-(Perfluorodecyl)octane are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 1-(Perfluorodecyl)octane

| Parameter | Value (MPa⁰⁵) |

| δD (Dispersion) | 15.5 |

| δP (Polar) | 1.5 |

| δH (Hydrogen Bonding) | 2.0 |

Quantitative Solubility Analysis

Based on the estimated HSP values for 1-(Perfluorodecyl)octane and the known HSP values for a range of common organic solvents, we have calculated the Hansen distance (Ra) to predict the relative solubility. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of 1-(Perfluorodecyl)octane in Common Organic Solvents

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Perfluorohexane | 15.1 | 0.0 | 0.0 | 2.2 | Excellent |

| Hexane | 14.9 | 0.0 | 0.0 | 2.8 | Good |

| Toluene | 18.2 | 1.4 | 2.0 | 5.4 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.3 | Poor |

| Acetone | 15.5 | 10.4 | 7.0 | 10.2 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.5 | Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 23.3 | Very Poor |

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen distance. "Excellent" corresponds to a very small Ra, suggesting high miscibility, while "Very Poor" indicates a large Ra and likely very low solubility.

The data clearly indicates that 1-(Perfluorodecyl)octane is expected to have the highest solubility in fluorous solvents like perfluorohexane, which aligns with the principles of fluorous chemistry.[2][9] Good solubility is also predicted in non-polar hydrocarbon solvents such as hexane. As the polarity and hydrogen bonding capability of the solvent increase, the predicted solubility decreases significantly.

Experimental Determination of Solubility: A Standardized Protocol

To validate the theoretical predictions and provide a robust method for quantitative analysis, the following experimental protocol for determining the solubility of 1-(Perfluorodecyl)octane is recommended.

Materials and Equipment

-

1-(Perfluorodecyl)octane (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectrometer.[10]

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1-(Perfluorodecyl)octane.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh an excess amount of 1-(Perfluorodecyl)octane into a series of glass vials. Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and vortex them to ensure thorough mixing. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Prepare a series of dilutions of the supernatant with the pure solvent. Analyze the diluted samples using a calibrated GC-FID or qNMR method to determine the concentration of 1-(Perfluorodecyl)octane.

-

Data Analysis: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/L, mol/L).

Causality and Insights: Why Solubility Varies

The observed and predicted solubility trends are a direct consequence of the intermolecular forces at play. The low self-cohesion of perfluoroalkanes and their weak van der Waals interactions with hydrocarbon chains are key factors.[3][11]

-

In Fluorous Solvents (e.g., Perfluorohexane): The "fluorous-fluorous" interactions between the perfluorodecyl tail of the solute and the perfluorinated solvent molecules are highly favorable, leading to excellent solubility.

-

In Non-Polar Organic Solvents (e.g., Hexane): The octane tail of 1-(Perfluorodecyl)octane interacts favorably with the alkane solvent molecules through dispersion forces. While the perfluorodecyl tail has unfavorable interactions, the overall balance allows for good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): The strong dipole-dipole interactions within these solvents are not effectively matched by 1-(Perfluorodecyl)octane, which has a very low overall polarity. The energy cost of disrupting the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions, resulting in poor solubility.

-

In Polar Protic Solvents (e.g., Methanol): The extensive hydrogen bonding network in methanol is significantly disrupted by the introduction of the non-polar 1-(Perfluorodecyl)octane molecule. The inability of the solute to participate in hydrogen bonding leads to very poor solubility.

Applications and Implications for Research and Drug Development

The distinct solubility profile of 1-(Perfluorodecyl)octane underpins its utility in various applications:

-

Fluorous Solid-Phase Extraction (FSPE): The high solubility in fluorous solvents and insolubility in many organic solvents is the basis for FSPE, a powerful purification technique. A fluorous-tagged compound, like a reaction product, can be selectively retained on a fluorous stationary phase while non-fluorous impurities are washed away with a conventional organic solvent. The desired compound is then eluted with a fluorous solvent.

-

Drug Delivery Systems: Perfluoroalkyl-containing molecules are being explored for their potential in drug delivery. Their unique properties, including biological inertness and the ability to form distinct phases, can be harnessed to create novel delivery vehicles.[12] Understanding their solubility in biocompatible organic solvents is crucial for formulation development.

-

Materials Science: The ability to control the solubility of fluorinated molecules is important in the creation of functional coatings, lubricants, and polymers with specific surface properties.

Conclusion

The solubility of 1-(Perfluorodecyl)octane is governed by a delicate interplay of dispersion, polar, and hydrogen bonding forces. By employing Hansen Solubility Parameters, we can effectively predict and rationalize its solubility behavior across a wide range of organic solvents. The predictions indicate a strong preference for fluorous and non-polar aliphatic solvents, with poor solubility in polar and hydrogen-bonding solvents. This guide provides both the theoretical foundation and a practical experimental framework for researchers and professionals working with this and similar fluorous compounds, enabling more informed solvent selection and process optimization in their respective fields.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Okazoe, T. (2022). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. In B. Améduri (Ed.), Perfluoroalkyl Substances: Synthesis, Applications, Challenges and Regulations (pp. 477-515). Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Fluorous chemistry. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Schoff, C. K. (2015). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 12(1), 20. [Link]

-

Mathieu, D. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 2339–2346. [Link]

-

Abraham, M. H., & Acree, W. E. (2013). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 188, 103–109. [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Shah, P., & Bharate, S. S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-25. [Link]

-

Rayner, C. M. (2010). The strategic application of fluorous separation technologies in chemical synthesis. Organic Process Research & Development, 14(1), 160-169. [Link]

-

Ni, C., & So, S. K. (2017). Quantitative 19F NMR spectroscopy. TrAC Trends in Analytical Chemistry, 96, 125-137. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. greyhoundchrom.com [greyhoundchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. What is so special about the sorption behavior of highly fluorinated compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistryforsustainability.org [chemistryforsustainability.org]

An In-depth Technical Guide to the Synthesis and Purification of 1-(Perfluorodecyl)octane

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 1-(perfluorodecyl)octane, a saturated fluorous alkane. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the practical aspects of handling and preparing such compounds. The methodologies described herein are grounded in established principles of organic and fluorous chemistry, emphasizing safety, efficiency, and high purity.

Introduction: The Significance of Perfluoroalkylated Alkanes

Perfluoroalkylated alkanes, such as 1-(perfluorodecyl)octane, represent a unique class of organic molecules characterized by the presence of a highly fluorinated segment and a hydrocarbon segment. This "fluorous" nature imparts distinct physical and chemical properties, including high density, low surface tension, and immiscibility with both aqueous and organic solvents. These characteristics make them valuable in a range of applications, from advanced lubricants and biomedical imaging agents to components in drug delivery systems. The synthesis and purification of these materials to a high degree of purity are critical for their successful application in these demanding fields.

Synthesis of 1-(Perfluorodecyl)octane: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 1-(perfluorodecyl)octane is the radical addition of perfluorodecyl iodide to 1-octene. This approach is favored for its efficiency and selectivity. The reaction is typically initiated by a radical initiator, with triethylborane in the presence of atmospheric oxygen being a particularly effective system for low-temperature initiation.

Reaction Mechanism: Triethylborane-Initiated Radical Addition

The reaction proceeds via a free-radical chain mechanism. The key steps are outlined below:

-

Initiation: Triethylborane (Et₃B) reacts with molecular oxygen to generate ethyl radicals (Et•). This initiation is a complex process, but it is understood to involve the formation of a triethylborane-oxygen adduct that subsequently decomposes.

-

Chain Propagation:

-

An ethyl radical abstracts an iodine atom from perfluorodecyl iodide (C₁₀F₂₁I) to generate a perfluorodecyl radical (C₁₀F₂₁•) and iodoethane.

-

The highly electrophilic perfluorodecyl radical adds to the terminal carbon of 1-octene, forming a secondary alkyl radical intermediate.

-

This secondary radical then abstracts an iodine atom from another molecule of perfluorodecyl iodide to yield the 1-iodo-2-(perfluorodecyl)octane adduct and regenerate the perfluorodecyl radical, which continues the chain.

-

-

Reduction of the Iodide Adduct: The resulting 1-iodo-2-(perfluorodecyl)octane is then deiodinated in a subsequent reduction step to yield the final product, 1-(perfluorodecyl)octane.

Caption: Figure 1: Reaction mechanism for the synthesis of 1-(perfluorodecyl)octane.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established procedures for the synthesis of similar perfluoroalkyl alkanes and should be performed by qualified chemists with appropriate safety precautions in place.

Materials and Equipment:

-

Perfluorodecyl iodide (C₁₀F₂₁I)

-

1-Octene

-

Triethylamine

-

Triphenylsilanethiol (or other suitable hydrogen atom donor)

-

Acetonitrile (anhydrous)

-

Photocatalyst (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile - 4CzIPN)

-

Blue LED light source

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, add perfluorodecyl iodide (e.g., 200 g), 1-octene (e.g., 5.0 molar equivalents), and anhydrous acetonitrile (e.g., 400 mL).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of triphenylsilanethiol. Then, slowly add triethylamine (e.g., 1.5 equivalents relative to the iodide).

-

Photocatalysis: Add a catalytic amount of the photocatalyst (e.g., 4CzIPN).

-

Reaction: Illuminate the reaction mixture with a blue LED light source and stir vigorously at room temperature for 8-13 hours. Monitor the reaction progress by gas chromatography (GC) until the perfluorodecyl iodide is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess 1-octene.

-

Purification: The crude product is then purified by vacuum distillation.

Purification Strategies for 1-(Perfluorodecyl)octane

The purification of 1-(perfluorodecyl)octane is crucial to remove unreacted starting materials, catalyst residues, and potential byproducts. The unique properties of fluorous compounds allow for specialized purification techniques in addition to traditional methods.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a highly effective method for purifying 1-(perfluorodecyl)octane, especially on a larger scale.[1] The significant difference in boiling points between the product and potential impurities allows for efficient separation.

Key Parameters for Fractional Distillation:

| Parameter | Recommended Value | Rationale |

| Pressure | 50 to 100 mm of mercury (absolute) | Reduces the boiling point of the high molecular weight product, preventing thermal degradation.[1] |

| Pot Temperature | Dependent on pressure, but should not exceed the thermal stability limit of the compound. | To ensure efficient vaporization without decomposition. |

| Column Type | Packed column (e.g., with Raschig rings or Vigreux indentations) | Provides a large surface area for repeated condensation and vaporization cycles, enhancing separation efficiency. |

| Reflux Ratio | To be optimized based on the separation efficiency required. | A higher reflux ratio generally leads to better separation but slower distillation. |

Procedure:

-

Set up a fractional distillation apparatus equipped with a vacuum pump and a pressure gauge.

-

Charge the crude 1-(perfluorodecyl)octane to the distillation flask.

-

Gradually reduce the pressure to the desired level.

-

Slowly heat the distillation flask to initiate boiling.

-

Collect the fractions at the appropriate boiling point range for 1-(perfluorodecyl)octane. The exact boiling point will depend on the pressure.

Fluorous Solid-Phase Extraction (F-SPE)

For smaller-scale purification or for the removal of non-fluorous impurities, fluorous solid-phase extraction (F-SPE) is an excellent technique.[2] This method leverages the strong affinity of the perfluorinated "pony-tail" of the target molecule for a fluorous stationary phase.

Caption: Figure 2: Workflow for the purification of 1-(perfluorodecyl)octane using F-SPE.

Procedure:

-

Cartridge Preparation: Condition a fluorous SPE cartridge by washing it with a fluorophilic solvent (e.g., methanol) followed by a fluorophobic solvent (e.g., 80:20 methanol:water).[2]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

-

Elution of Impurities: Wash the cartridge with a fluorophobic solvent system. Non-fluorous impurities will elute, while the fluorous product will be retained.[2]

-

Elution of Product: Elute the purified 1-(perfluorodecyl)octane from the cartridge using a fluorophilic solvent like methanol.

-

Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the pure product.

Characterization of 1-(Perfluorodecyl)octane

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(perfluorodecyl)octane. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-(perfluorodecyl)octane. 1H, 13C, and 19F NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain. The terminal methyl group will appear as a triplet, and the methylene groups will appear as multiplets. The methylene group adjacent to the perfluorodecyl chain will show coupling to the fluorine atoms and will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbons in the octyl chain and the ten carbons in the perfluorodecyl chain. The carbons in the perfluorodecyl chain will exhibit large C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It will show characteristic signals for the CF₃ group and the different CF₂ groups along the perfluorinated chain.[3] The chemical shifts and coupling patterns provide a definitive fingerprint of the perfluorodecyl moiety.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | Triplet | -CH₃ |

| ~1.3 | Multiplet | -(CH₂)₅- | |

| ~1.6 | Multiplet | -CH₂-CH₂-C₁₀F₂₁ | |

| ~2.1 | Multiplet (triplet of triplets) | -CH₂-C₁₀F₂₁ | |

| ¹⁹F | ~-81 | Triplet | -CF₃ |

| ~-122 to -126 | Multiplets | -(CF₂)₈- | |

| ~-114 | Multiplet | -CF₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or chemical ionization (CI) can be used.

-

Molecular Ion: The molecular ion peak ([M]⁺) may be weak or absent in EI-MS due to facile fragmentation.

-

Fragmentation Pattern: Characteristic fragments will be observed corresponding to the loss of alkyl and perfluoroalkyl chains. Common fragments in the mass spectra of perfluorinated compounds include [CF₃]⁺ (m/z = 69).[4][5] The fragmentation of the octane chain will also produce a series of alkyl fragments.

Safety and Handling

Precautionary Measures:

-

Perfluorodecyl Iodide: This starting material is an irritant to the skin, eyes, and respiratory system.[6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Triethylborane: Triethylborane is pyrophoric and must be handled under an inert atmosphere. It is typically supplied as a solution in a less reactive solvent.

-

1-(Perfluorodecyl)octane: The final product is expected to have low toxicity but should be handled with care.[6] Avoid inhalation of vapors and contact with skin and eyes.

Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Perfluorinated compounds can be persistent in the environment, and their disposal requires special consideration.

Conclusion

The synthesis and purification of 1-(perfluorodecyl)octane can be achieved with high efficiency and purity through the triethylborane-initiated radical addition of perfluorodecyl iodide to 1-octene, followed by appropriate purification techniques such as fractional vacuum distillation or fluorous solid-phase extraction. Careful attention to the reaction mechanism, experimental parameters, and safety protocols is essential for the successful preparation of this valuable fluorous compound. The characterization techniques outlined in this guide will ensure the identity and purity of the final product, enabling its use in a wide array of advanced applications.

References

-

Synquest Labs. Safety Data Sheet for 1-(Perfluorodecyl)octane.

-

CPAChem. Safety data sheet - 1H,1H,2H,2H-Perfluorododecyl iodide.

-

ChemicalBook. Perfluorodecyl iodide - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET - Perfluoro-n-octane.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244208).

-

Harper, J. B., & Wermuth, U. D. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 81(17), 7432–7439.

-

Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of combinatorial chemistry, 9(5), 819–825.

-

Wodskou, A., & Nielsen, C. J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Molecules (Basel, Switzerland), 24(15), 2786.

-

Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Beilstein journal of organic chemistry, 2, 9.

-

Fisher Scientific. Safety Data Sheet - Perfluoro-n-octane.

-

Reddit. Need help for predcting 19F-NMR sprectra.

-

Hiden Analytical. Mass spectral fragments of common hydrocarbons.

-

NMRDB.org. Predict 13C carbon NMR spectra.

-

MDPI. Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS.

-

PubMed. Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight.

-

Filo. Predict the appearance of the ^{19} \mathrm{F}-\mathrm{NMR} spectrum of ..

-

Digivac. 3 Benefits of Vacuum Fractional Distillation.

-

Fluorine notes. ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES.

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

-

Technical Disclosure Commons. processes for preparation of 1-perfluorohexyl octane.

-

Benchchem. Mass Spectrometry Analysis: A Comparative Guide to 2-(Perfluorodecyl)ethanol and its Fragments.

-

Alfa Chemistry. 19F NMR Chemical Shift Table.

-

YouTube. How to predict the 13C NMR spectrum of a compound.

-

Oregon State University. 13C NMR Chemical Shift.

-

Michigan State University. Mass Spectrometry.

-

F2 Chemicals Ltd. Perfluoro-n-octane.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485).

-

Benchchem. Application Notes and Protocols: Triethylborane as a Radical Initiator for SF5Cl Reactions.

-

PubChem. 1-Perfluorooctyl octane.

-

Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C.

-

Doc Brown's Chemistry. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes.

-

Google Patents. CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

Britannica. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking.

-

Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane.

-

Universidade de Aveiro. Thermodynamic properties of perfluoro-n-octane.

-

University of Liverpool. Novel and efficient synthesis of perfluoroalkylated arylphosphines.

-

MDPI. Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data.

-

NIST. Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons.

-

Organic Syntheses. tin hydride.

-

ResearchGate. Recent Methods of Effectively Removing Long-chain and Short-chain Per- and Poly-fluoroalkyl Substances from Drinking Water.

-

Universidade de Aveiro. Densities and Vapor Pressures of Highly Fluorinated Compounds.

-

YouTube. The Marvel of Oil Separation: Fractional Distillation Unveiled.

-

ChemicalBook. 307-34-6 CAS MSDS (Perfluorooctane) Melting Point Boiling Point Density CAS Chemical Properties.

-

YouTube. Fractional Distillation.

-

YouTube. C6 - Fractional Distillation - Global Challenges.

-

RSC Publishing. Absorption of short-chain to long-chain perfluoroalkyl substances using swellable organically modified silica.

Sources

- 1. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]

- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. hidenanalytical.com [hidenanalytical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to the Self-Assembly Behavior of Diblock 1-(Perfluorodecyl)octane Molecules

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the self-assembly behavior of diblock 1-(Perfluorodecyl)octane molecules. Moving beyond a simple recitation of facts, this document delves into the fundamental principles governing the synthesis, thermodynamics, and characterization of these unique semi-fluorinated alkanes (SFAs). The content is structured to provide actionable insights and detailed methodologies for researchers and professionals in the fields of materials science and drug development.

Molecular Architecture and Synthesis: The Foundation of Self-Assembly

The remarkable self-assembly characteristics of 1-(Perfluorodecyl)octane, denoted as F(CF₂)₁₀(CH₂)₈H, stem from its distinct diblock architecture. This molecule consists of a rigid, hydrophobic, and lipophobic perfluorodecyl segment covalently linked to a flexible, hydrophobic, and lipophilic octane segment. This inherent amphiphilicity, driven by the mutual phobicity of the fluorinated and hydrogenated chains, is the primary driver for its spontaneous organization into complex nanostructures.[1][2]

Synthesis of 1-(Perfluorodecyl)octane

While various methods exist for the synthesis of semi-fluorinated alkanes, a common and effective approach involves a two-step process: the addition of a perfluoroalkyl iodide to an alkene followed by a dehalogenation reaction.[1]

Diagram of the Synthesis Workflow for 1-(Perfluorodecyl)octane

Caption: A generalized two-step synthesis of 1-(Perfluorodecyl)octane.

Experimental Protocol: Synthesis of 1-(Perfluorodecyl)octane

-

Addition Reaction: In a suitable reaction vessel, combine 1-iodoperfluorodecane and 1-octene in an appropriate solvent, such as a mixture of dimethylformamide and water.

-

Introduce a free-radical initiator (e.g., sodium dithionite) to the mixture.[3]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours to facilitate the addition of the perfluoroalkyl iodide across the double bond of the alkene. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to separate the organic phase containing the iodinated intermediate.

-

Dehalogenation: Dissolve the crude intermediate in a suitable solvent.

-

Add a reducing agent, such as zinc powder, and an acid, like hydrochloric acid, to the solution.[1]

-

Stir the mixture at room temperature or with gentle heating until the dehalogenation is complete, which can be monitored by GC-MS.

-

Purification: After the reaction is complete, filter the mixture to remove any solid residues.

-

Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the final product, 1-(Perfluorodecyl)octane, by vacuum distillation or column chromatography to achieve high purity.

Thermodynamics of Self-Assembly: The Driving Forces

The self-assembly of 1-(Perfluorodecyl)octane is a spontaneous process governed by the minimization of the Gibbs free energy of the system. This process is primarily driven by a positive entropy change, a phenomenon often referred to as the hydrophobic effect, although in the context of SFAs, it is more accurately described as a solvophobic effect.[4][5] The ordering of the SFA molecules into aggregates leads to a decrease in the overall order of the solvent molecules, resulting in a net increase in the entropy of the system.[6]

The immiscibility of the fluorinated and hydrogenated segments also contributes an enthalpic component to the free energy of self-assembly.[7] The unfavorable interactions between the two blocks are minimized when they segregate into distinct domains within the self-assembled structures.

Key thermodynamic parameters that govern the self-assembly process include:

-

Critical Aggregation Concentration (CAC): This is the concentration at which the formation of self-assembled structures becomes significant.[8][9] Below the CAC, the molecules exist predominantly as monomers in solution.

-

Enthalpy of Self-Assembly (ΔH_assembly): This represents the heat change associated with the formation of the aggregates. For many SFA systems, this process is slightly endothermic, indicating that it is not the primary driving force.[10]

-

Entropy of Self-Assembly (ΔS_assembly): This reflects the change in randomness of the system upon aggregation. The large positive entropy change, primarily due to the release of ordered solvent molecules from around the solvophobic chains, is the main thermodynamic driver for self-assembly.[4][6]

These parameters can be experimentally determined using techniques such as isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CAC.

Morphologies of Self-Assembled Structures

In various environments, 1-(Perfluorodecyl)octane molecules can self-assemble into a rich variety of morphologies, including:

-

Monolayers at Interfaces: At air-water or liquid-liquid interfaces, these molecules form stable monolayers.[11][12]

-

Hemimicelles: On solid substrates or at the air-water interface, SFAs are known to form surface aggregates called hemimicelles, which can be circular or elongated.[11]

-

Nanoemulsions: In aqueous solutions, with the aid of surfactants and energy input (e.g., sonication), 1-(Perfluorodecyl)octane can form stable nanoemulsions.[13][14][15][16] These are kinetically stable colloidal dispersions of nanoscale droplets of the fluorinated liquid in a continuous aqueous phase.

The specific morphology adopted is highly dependent on factors such as the solvent, temperature, concentration, and the nature of any interfaces present.

Characterization of Self-Assembled Structures: A Multi-Technique Approach

A comprehensive understanding of the self-assembly behavior of 1-(Perfluorodecyl)octane requires the application of multiple characterization techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of materials.[17][18] For 1-(Perfluorodecyl)octane, DSC can be used to determine melting points, crystallization temperatures, and any liquid-crystalline phase transitions.[19][20] The presence of distinct fluorinated and hydrogenated domains can lead to complex phase behavior.

Experimental Protocol: DSC Analysis of 1-(Perfluorodecyl)octane

-

Accurately weigh a small amount of the 1-(Perfluorodecyl)octane sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Establish a temperature program. A typical program would involve:

-

An initial isothermal period to ensure thermal equilibrium.

-

A cooling ramp (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to observe crystallization.

-

A subsequent heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C) to observe melting and other phase transitions.

-

-

Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks for crystallization and endothermic peaks for melting and other phase transitions.[19]

Small-Angle X-ray Scattering (SAXS)

SAXS is an essential technique for probing the nanoscale structure of self-assembled systems in solution.[3][21][22][23][24] It provides information about the size, shape, and arrangement of the aggregates. For 1-(Perfluorodecyl)octane nanoemulsions, SAXS can be used to determine the average droplet size and size distribution.

Experimental Protocol: SAXS Analysis of 1-(Perfluorodecyl)octane Nanoemulsions

-

Prepare a series of nanoemulsion samples at different concentrations.

-

Load the sample into a quartz capillary or a specialized sample cell.

-

Acquire SAXS data using a well-collimated X-ray beam.

-

Measure the scattering from the solvent (background) separately.

-

Subtract the background scattering from the sample scattering to obtain the net scattering from the nanoemulsion droplets.

-

Analyze the resulting scattering curve. The Guinier approximation can be used at very small angles to determine the radius of gyration (Rg) of the particles. More complex modeling can provide detailed information about the particle shape and size distribution.[25]

Diagram of a Typical SAXS Experimental Workflow

Caption: Workflow for a Small-Angle X-ray Scattering (SAXS) experiment.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the self-assembled nanostructures.[1][26][27] For 1-(Perfluorodecyl)octane, TEM can be used to image nanoemulsion droplets or monolayers transferred to a solid support.

Experimental Protocol: TEM Sample Preparation of Nanoemulsions (Drop-Casting)

-

Place a drop of the diluted nanoemulsion onto a TEM grid (e.g., carbon-coated copper grid).[26]

-

Allow the solvent to evaporate. Negative staining with a heavy metal salt (e.g., uranyl acetate) may be necessary to enhance contrast, though the high electron density of the fluorinated segments can sometimes provide sufficient contrast.

-

Image the dried grid in the TEM.

Important Note: It is crucial to be aware that the drying process can introduce artifacts. Cryo-TEM, where the sample is flash-frozen in a vitrified state, is the preferred method for observing the structures in their native solution environment.

Grazing Incidence X-ray Diffraction (GIXD)

GIXD is a surface-sensitive technique used to study the structure of thin films and monolayers at interfaces.[8][21][26] For 1-(Perfluorodecyl)octane monolayers at the air-water interface, GIXD can provide information about the in-plane packing of the molecules.

Applications in Drug Development

The unique properties of 1-(Perfluorodecyl)octane and other SFAs make them promising candidates for various applications in drug delivery.[7][9][11][15][16][17]

-

Nanoemulsions as Drug Carriers: The fluorous core of 1-(Perfluorodecyl)octane nanoemulsions can serve as a reservoir for hydrophobic and fluorophilic drugs.[14][15][16] This can enhance the solubility and bioavailability of poorly water-soluble compounds.

-

Targeted Delivery: The surface of these nanoemulsions can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues.

-

Controlled Release: The formulation of the nanoemulsion can be tailored to control the release rate of the encapsulated drug.

Quantitative Data Summary

| Property | Typical Value/Range | Characterization Technique(s) |

| Molecular Weight | 632.10 g/mol | Mass Spectrometry |

| Critical Aggregation Conc. (CAC) | Highly dependent on solvent and temp. | Surface Tensiometry, Fluorescence |

| Interfacial Tension | Varies with interface | Tensiometry |

| Nanoemulsion Droplet Size | 50 - 200 nm | DLS, SAXS, TEM |

| Melting/Crystallization Temp. | To be determined for F(CF₂)₁₀(CH₂)₈H | DSC |

Conclusion and Future Perspectives

Diblock 1-(Perfluorodecyl)octane molecules exhibit a fascinating and complex self-assembly behavior driven by the interplay of solvophobic effects and the mutual phobicity of their constituent blocks. The ability to form a variety of well-defined nanostructures makes them highly attractive for advanced applications, particularly in the realm of drug delivery. A multi-technique approach to characterization is essential for a thorough understanding of these systems. Future research will likely focus on the precise control over self-assembly to create novel functional materials and the development of sophisticated drug delivery platforms with enhanced efficacy and targeting capabilities.

References

-

Studies on the formation and stability of perfluorodecalin nanoemulsions by ultrasound emulsification using novel surfactant systems. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Aggregation of semifluorinated alkanes in cyclic organic solvents: A SAXS study. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]

-